molecular formula C7H7LiN2 B14229055 Lithium (methylideneamino)(pyridin-4-yl)methanide CAS No. 830326-34-6

Lithium (methylideneamino)(pyridin-4-yl)methanide

Cat. No.: B14229055
CAS No.: 830326-34-6
M. Wt: 126.1 g/mol
InChI Key: BTOCVHJJRBRUCY-UHFFFAOYSA-N
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Description

Lithium (methylideneamino)(pyridin-4-yl)methanide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a lithium atom bonded to a methylideneamino group and a pyridin-4-yl group, forming a methanide structure. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (methylideneamino)(pyridin-4-yl)methanide typically involves the reaction of pyridin-4-ylmethanamine with lithium reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the amine, followed by the addition of a methylidene source to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium (methylideneamino)(pyridin-4-yl)methanide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., Cl-, Br-), alkoxides (e.g., RO-)

Major Products Formed

Scientific Research Applications

Lithium (methylideneamino)(pyridin-4-yl)methanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Lithium (methylideneamino)(pyridin-4-yl)methanide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the lithium ion can modulate neurotransmitter release and signal transduction pathways, potentially affecting mood and cognitive functions. The methylideneamino and pyridin-4-yl groups can interact with enzymes and receptors, influencing their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Lithium (pyridin-4-yl)methanide
  • Lithium (methylideneamino)(pyridin-3-yl)methanide
  • Lithium (methylideneamino)(pyridin-2-yl)methanide

Uniqueness

Lithium (methylideneamino)(pyridin-4-yl)methanide stands out due to its specific structural arrangement, which imparts unique reactivity and interaction profiles compared to its analogs. The position of the pyridinyl group and the presence of the methylideneamino moiety contribute to its distinct chemical and biological properties .

Properties

CAS No.

830326-34-6

Molecular Formula

C7H7LiN2

Molecular Weight

126.1 g/mol

IUPAC Name

lithium;N-(pyridin-4-ylmethyl)methanimine

InChI

InChI=1S/C7H7N2.Li/c1-8-6-7-2-4-9-5-3-7;/h2-6H,1H2;/q-1;+1

InChI Key

BTOCVHJJRBRUCY-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=N[CH-]C1=CC=NC=C1

Origin of Product

United States

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